molecular formula C8H6BrFO3 B14029268 Methyl 2-bromo-5-fluoro-4-hydroxybenzoate

Methyl 2-bromo-5-fluoro-4-hydroxybenzoate

Cat. No.: B14029268
M. Wt: 249.03 g/mol
InChI Key: DBRDXRFNDAVXIZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-fluoro-4-hydroxybenzoate typically involves the esterification of 2-bromo-5-fluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methoxy group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives like 2-azido-5-fluoro-4-hydroxybenzoate.

    Oxidation: Formation of 2-bromo-5-fluoro-4-hydroxybenzaldehyde.

    Reduction: Formation of methyl 2-bromo-5-fluoro-4-methoxybenzoate.

Scientific Research Applications

Methyl 2-bromo-5-fluoro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity, while the hydroxyl group facilitates hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
  • Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
  • Methyl 4-bromo-2-hydroxybenzoate

Uniqueness

Methyl 2-bromo-5-fluoro-4-hydroxybenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets. The presence of both bromine and fluorine atoms in the ortho and meta positions relative to the hydroxyl group provides distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

methyl 2-bromo-5-fluoro-4-hydroxybenzoate

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3

InChI Key

DBRDXRFNDAVXIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)O)F

Origin of Product

United States

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